Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-[2-({6-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 4-[2-({6-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize green chemistry principles, such as the use of CO2 and diethylsilane in the presence of catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-[2-({6-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as fluorescent dyes and imaging agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like dihydroorotase and DNA gyrase . The compound’s effects are mediated through binding to these enzymes, thereby disrupting their normal function and leading to various biological outcomes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzenethiol
- 2-mercaptobenzothiazole
- 2-arylbenzothiazoles These compounds share the benzothiazole core structure but differ in their substituents, which can significantly alter their biological activities and applications . METHYL 4-[2-({6-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific functional groups that confer distinct properties and potential uses .
Properties
Molecular Formula |
C26H20N4O4S4 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
methyl 4-[[2-[[6-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H20N4O4S4/c1-34-24(33)15-6-8-16(9-7-15)27-22(31)13-36-26-30-19-11-10-17(12-21(19)38-26)28-23(32)14-35-25-29-18-4-2-3-5-20(18)37-25/h2-12H,13-14H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
MIXFWZQWNWMGJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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